Busulfan-d8
Overview
Description
- It causes DNA damage by cross-linking DNA strands and proteins, ultimately disrupting cellular processes.
- Busulfan is immunosuppressive and myeloablative, meaning it suppresses the immune system and targets bone marrow cells.
Busulfan-d8:
Busulfan: itself is an effective alkylating antineoplastic agent used in cancer treatment.
Preparation Methods
Synthetic Routes: Busulfan-d8 can be synthesized through deuterium exchange methods, where deuterium atoms replace hydrogen atoms in Busulfan.
Reaction Conditions: The specific conditions depend on the synthetic route chosen, but deuterium exchange typically occurs in the presence of deuterated reagents or deuterated solvents.
Industrial Production: this compound is not commonly produced industrially; it is primarily used as an internal standard in mass spectrometry-based assays.
Chemical Reactions Analysis
Reactions: Busulfan-d8 does not undergo extensive chemical reactions itself; its primary role is as an analytical tool.
Common Reagents: Deuterated solvents (e.g., deuterated dimethyl sulfoxide, DMSO-d6) are used during synthesis and analysis.
Major Products: Since this compound is not directly involved in reactions, it does not yield major products.
Scientific Research Applications
Chemistry: Busulfan-d8 serves as an internal standard for quantifying Busulfan levels in biological samples using mass spectrometry.
Biology: It aids in pharmacokinetic studies and drug metabolism research.
Medicine: this compound’s use is mainly in clinical laboratories for therapeutic drug monitoring.
Industry: While not directly used in industry, its application indirectly supports drug development and safety assessment.
Mechanism of Action
- Busulfan exerts its effects by:
Cross-linking DNA: It forms covalent bonds between DNA strands, disrupting replication and transcription.
Thioredoxin Reductase Inhibition: Busulfan inhibits this enzyme, affecting redox balance.
Inducing Apoptosis: It triggers programmed cell death pathways.
Comparison with Similar Compounds
Uniqueness: Busulfan-d8’s uniqueness lies in its deuterium labeling, which allows precise quantification.
Similar Compounds: Other alkylating agents like cyclophosphamide and melphalan are structurally related but lack deuterium labeling.
Remember that this compound is primarily a research tool, aiding in accurate quantification rather than direct therapeutic use. If you need further information or have additional questions, feel free to ask! .
Properties
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYZSDYWQREU-SQUIKQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661835 | |
Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116653-28-2 | |
Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.